Neo-Cyanine 3
Description
Structure
3D Structure of Parent
Properties
CAS No. |
427882-81-3 |
|---|---|
Molecular Formula |
C29H33ClKN3O7S2 |
Molecular Weight |
674.3 g/mol |
IUPAC Name |
potassium;(2E)-2-[(E)-3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C29H34ClN3O7S2.K/c1-28(2)21-16-19(31-27(34)18-30)10-12-23(21)32(5)25(28)8-6-9-26-29(3,4)22-17-20(42(38,39)40)11-13-24(22)33(26)14-7-15-41(35,36)37;/h6,8-13,16-17H,7,14-15,18H2,1-5H3,(H2-,31,34,35,36,37,38,39,40);/q;+1/p-1 |
InChI Key |
MFRFMPCTDWFEAR-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Synonyms |
Neo-Cyanaine-3; 2[-3-[5-Chloroacetylamino)-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene]prop-1-enyl]-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate; 5-[(2-Chloroacetyl)amino]-2-[3-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-yliden |
Origin of Product |
United States |
Synthetic Methodologies and Rational Chemical Modifications of Neo Cyanine 3 Analogues
Advanced Synthetic Routes for Neo-Cyanine 3 Derivatives
Advanced synthetic routes for this compound derivatives aim to create dyes with tailored reactivity and improved properties like water solubility.
Facile and High-Yielding Synthesis Approaches for Thiol-Reactive Forms
A simple one-pot procedure has also been developed for preparing water-soluble, cysteine-reactive cyanine (B1664457) dyes using a key intermediate, 1-(3-ammoniopropyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate. nih.gov This intermediate can be converted to cyanine dyes with chloro and iodoacetamide (B48618) side chains for covalent attachment to cysteine. nih.gov
Strategic Functional Group Integration for Tailored Reactivity
Strategic integration of functional groups allows for tailoring the reactivity of cyanine dyes for specific conjugation purposes. This can involve incorporating groups suitable for amide bond formation, esterification, or bioorthogonal click chemistry. acs.orgresearchgate.net For example, introducing an alkyne functional group allows for click reactions, useful for labeling molecules like metabolically incorporated sugar-azides on cell surfaces. acs.org
Late-stage functionalization is a key strategy to prevent the degradation of sensitive functional groups during the synthesis of the core cyanine structure. acs.orgresearchgate.netnih.gov This modular approach allows for the attachment of delicate functional groups in the final steps. acs.orgresearchgate.netnih.gov
Design and Synthesis of Water-Solubilizing Modifications
Many cyanine dyes have low aqueous solubility, necessitating the use of organic co-solvents for labeling in aqueous buffers. lumiprobe.comlumiprobe.com To enhance water solubility, modifications such as the introduction of charged sulfonate groups are employed. hahnlab.comlumiprobe.comlumiprobe.com Neo-Cy3, for instance, incorporates two sulfonate groups, contributing to its excellent water solubility. hahnlab.com Sulfonated cyanines can be used in purely aqueous conditions and can decrease the aggregation of dye molecules and heavily labeled conjugates. lumiprobe.comlumiprobe.com
Poly(ethylene glycol) (PEG) has also been used as a soluble support in liquid-phase organic synthesis (LPOS) to prepare water-soluble cyanine dyes, simplifying intermediate characterization and facilitating purification without extensive chromatography. researchgate.netbelnauka.by Another approach involves using indolenine precursors with functionalized benzenes to achieve water-soluble asymmetric cyanine dyes bearing specific functionalities like maleimido and N-hydroxysuccinimidyl groups in a multi-step synthesis. researchgate.netsfb765.de
Modular Approaches for Heterobifunctional Cyanine Dye Construction
Modular approaches are crucial for constructing heterobifunctional cyanine dyes, which possess two different reactive functionalities for versatile bioconjugation. chemistryviews.orgacs.orgresearchgate.netsfb765.defigshare.com
Controlled Introduction of Sensitive Functional Groups at Late Synthesis Stages
The controlled introduction of sensitive functional groups at late synthesis stages is a hallmark of modular approaches for heterobifunctional cyanine dyes. acs.orgresearchgate.netnih.gov This strategy mitigates the risk of degrading these groups under the potentially harsh conditions required for forming the cyanine core. acs.orgresearchgate.netnih.gov Starting with a commercially available indolenine derivative, a carboxy-indolium precursor can be synthesized, and the delicate functional groups are then attached in the last step through reactions like amide coupling or esterification. acs.orgresearchgate.net This allows for the creation of dyes with diverse functionalities, such as those capable of binding to protein tags or enabling click chemistry. acs.orgresearchgate.net
Optimization of Purification Protocols for Complex this compound Conjugates
Purification of cyanine dyes and their conjugates, especially complex heterobifunctional ones, can be challenging due to their polarity and potential for irreversible adsorption on stationary phases like silica (B1680970) gel. acs.orgfigshare.com Optimized purification protocols are therefore essential. Techniques such as gel filtration, various chromatography methods (HPLC, FPLC, ion exchange), and electrophoresis are employed. lumiprobe.comlumiprobe.comnih.gov
For asymmetric cyanine dyes, optimizing the workup by leveraging pH- and functional group-dependent solubility can be beneficial, allowing chromatography to be deferred until the final synthesis step. acs.orgnih.govfigshare.com For instance, impurities can be removed using solvent gradients, and the product eluted with modified eluents. acs.org Denaturing polyacrylamide gel electrophoresis (PAGE) has been introduced as an effective method for purifying charged, dye-labeled conjugates from excess unreacted dye and starting materials. nih.gov Elution from the gel can be monitored by fluorescence. nih.gov For water-soluble sulfonated cyanines, dialysis against water or aqueous buffer is an efficient purification method for removing unreacted dye material. lumiprobe.comlumiprobe.com
Structural Engineering for Modulated Photophysical Performance
The photophysical performance of cyanine dyes, such as fluorescence quantum yield and photostability, can be significantly modulated through strategic structural modifications. sioc-journal.cn Two key approaches in structural engineering involve the incorporation of rigidizing elements within the polymethine chain and the design of asymmetric cyanine scaffolds. core.ac.ukmdpi.commdpi.comacs.org
Incorporation of Rigidizing Elements within the Polymethine Chain
The flexibility of the polymethine chain in cyanine dyes allows for isomerization around the C-C bonds, which can lead to non-radiative deactivation of the excited state, thus reducing fluorescence quantum yield. mdpi.comcambridge.org Incorporating rigidizing elements, such as cyclic structures, into the polymethine chain restricts this internal rotation and photoisomerization, leading to improved fluorescence quantum yields and enhanced photostability. mdpi.comnih.govgoogle.comnih.gov
Studies have shown that conformationally constraining cyanines through the incorporation of rings onto the polymethine chromophore can inhibit phototruncation, a process that leads to blue-shifted emission. nih.govacs.org This rigidization strategy has been successfully applied to trimethine and pentamethine cyanines, resulting in significantly brighter dyes with increased quantum yields. nih.gov For instance, rigidized trimethine cyanine dyes have been developed that exhibit high quantum yields of fluorescence and absorb and emit in the 450-600 nm region. google.com Similarly, appending a ring system to the pentamethine cyanine system has been shown to improve quantum yield and extend fluorescence lifetime. nih.gov
The impact of rigidization can be seen in the comparison of flexible versus rigidized cyanine dyes. Flexible cyanines often exhibit lower fluorescence quantum yields in fluid solutions due to efficient rotation about the polymethine C-C bond. cambridge.org When these dyes are dissolved in highly viscous solvents or bound to biomolecules, their fluorescence efficiency increases as bond rotation is hindered. cambridge.org Rigidization through chemical modification effectively mimics this hindered rotation, leading to intrinsically brighter and more stable fluorophores. mdpi.comgoogle.comnih.gov
Asymmetric Cyanine Scaffolds for Tunable Properties
Asymmetric cyanine dyes, characterized by having two different heterocyclic end groups or one heterocyclic and one non-cyclic end group, offer another avenue for tuning photophysical properties. core.ac.uk The differing electronic properties of the end groups in asymmetric cyanines can influence the electron density distribution along the polymethine chain, leading to modulated absorption and emission spectra compared to their symmetric counterparts. core.ac.uk
The synthesis of asymmetric cyanine dyes can be achieved through various methods, including stepwise condensation reactions of nucleophilic aza-heterocycles with polyene-chain precursors. unito.itacs.orgacs.orgnih.gov Recent advancements include modular approaches that allow for the introduction of functional groups in the final synthesis step, preventing degradation of sensitive functionalities. acs.orgnih.gov Solid-phase synthesis methodologies have also been explored for the preparation of asymmetric cyanines, offering potential advantages in terms of easier protocols, higher yields, and simpler purification. unito.itunito.itresearchgate.net
Asymmetric cyanine dyes can exhibit unique behaviors, such as self-aggregation in aqueous solutions, leading to the formation of H- or J-aggregates with distinct spectroscopic properties. researchgate.netmdpi.com The absorption spectra of these aggregates are typically blue-shifted (H-aggregates) or red-shifted (J-aggregates) compared to the monomeric dye. researchgate.netmdpi.com This aggregation behavior and the ability to fine-tune spectral properties by modulating the terminal heterocycles make asymmetric cyanines valuable for applications requiring specific spectral characteristics or environmental sensitivity. unito.itunito.itresearchgate.net
Mechanistic Investigations of Cyanine Phototruncation Phenomena
Cyanine dyes can undergo photoconversion processes upon irradiation, leading to changes in their spectral properties. One such phenomenon is phototruncation, a reaction that results in the formal excision of a two-carbon unit from the polymethine chain, yielding a shorter cyanine with a blue-shifted absorbance and emission. nih.govacs.orgcuny.edunih.govacs.org This process has been observed in various cyanine dyes, including heptamethine cyanines converting to pentamethine cyanines, and pentamethine cyanines subsequently converting to trimethine cyanines. cuny.edunih.gov
Mechanistic investigations have provided crucial insights into the pathways involved in cyanine phototruncation. Studies suggest that this reaction is initiated by singlet oxygen (¹O₂) and proceeds via an intramolecular rearrangement cascade. nih.govacs.orgnih.govacs.org Computational and spectroscopic studies support a mechanism involving a zwitterionic intermediate or a hydroperoxycyclobutanol intermediate, followed by the elimination of a small molecule (e.g., hydroperoxyethenol) to form the truncated cyanine. nih.govacs.orgcuny.edunih.govacs.org
The susceptibility of cyanines to phototruncation can be influenced by various factors, including the dye's structure, the presence of reactive oxygen species, solvent, pH, and irradiation power. nih.govacs.org Understanding these factors has allowed for the identification of conditions that can either improve the yield of phototruncation for applications like super-resolution imaging or inhibit it to minimize photobleaching artifacts. nih.govacs.orgcuny.edunih.govacs.org For example, conformationally constraining cyanines has been shown to inhibit phototruncation. nih.govacs.org
Beyond phototruncation, other photochemical processes can affect cyanine dyes, such as photoisomerization (discussed in Section 2.3.1) and reactions with thiols, which can lead to the formation of cyanine-thiol adducts and photoconversion into a dark state. acs.org Mechanistic studies of these phenomena are vital for the rational design of more photostable cyanine dyes and for developing strategies to control their photochemical behavior for specific applications.
Data Tables
While specific quantitative data for "this compound" regarding rigidization or asymmetric modifications were not explicitly detailed in the search results, the principles and findings from studies on related cyanine dyes can be generalized. The following table illustrates the typical impact of rigidization on the photophysical properties of cyanine dyes based on the general findings:
| Structural Feature | Effect on Photoisomerization | Effect on Fluorescence Quantum Yield (ΦF) | Effect on Photostability |
| Flexible Polymethine Chain | High | Lower | Lower |
| Rigidized Polymethine Chain | Low | Higher | Higher |
Another table summarizing the general effect of polymethine chain length on absorption maxima in symmetric cyanine dyes:
| Polymethine Chain Length (number of carbons) | Approximate Shift in Absorption Maximum |
| +2 carbons (e.g., trimethine to pentamethine) | ~100 nm bathochromic shift |
| +2 carbons (e.g., pentamethine to heptamethine) | ~100 nm bathochromic shift |
Advanced Photophysical and Spectroscopic Elucidation of Neo Cyanine 3
Excited State Dynamics and Photochemical Pathways
The excited state dynamics of cyanine (B1664457) dyes involve complex processes following photoexcitation, including rapid internal conversion, photoisomerization, and intersystem crossing. These pathways compete with fluorescence emission and significantly influence the fluorescence quantum yield and lifetime.
Characterization of Photoisomerization and Transient Isomer Formation
Photoisomerization is a major non-radiative decay pathway for many cyanine dyes, including Cy3, a related cyanine dye often discussed in the context of photophysical studies. researchgate.netsogang.ac.krnih.govacs.org This process typically involves rotation around the methine bonds in the polymethine chain, leading to the formation of transient cis isomers from the more stable trans configuration. rsc.orgias.ac.inmdpi.comresearchgate.net The efficiency of this photoisomerization is strongly dependent on steric effects and the molecular environment. acs.orgmdpi.com
Research on related cyanine dyes like Cy3 indicates that photoexcitation from the ground state (S₀) to the first excited singlet state (S₁) can lead to isomerization via a twisted intermediate state. sogang.ac.krresearchgate.net The photo-driven isomerization rates can dominate over ground-state isomerization, potentially shifting the equilibrium towards a near 50:50 ratio of trans and cis isomers upon excitation. researchgate.net Transient absorption spectroscopy is a technique used to investigate the formation and decay of these transient isomers. sogang.ac.krias.ac.in Studies on other cyanine dyes have revealed the presence of multiple excited-state twisted transients that undergo internal conversion back to the ground state. rsc.org The decay of these transient species can be complex and may not always follow simple first-order kinetics, particularly at lower temperatures where additional transients might be detected. ias.ac.in
Analysis of Intersystem Crossing and Triplet State Generation
Intersystem crossing (ISC) is a radiationless process where an excited electron transitions between electronic states of different spin multiplicity, typically from a singlet state to a triplet state. mdpi.comwikipedia.org For many fluorescent dyes, ISC is less probable compared to transitions between states of the same spin multiplicity, but it can lead to the formation of long-lived triplet states. wikipedia.org The probability of ISC is enhanced by factors such as spin-orbit coupling, which is more significant in molecules containing heavy atoms, and the presence of paramagnetic species. wikipedia.org
While photoisomerization is often the dominant non-radiative pathway in cyanine dyes, intersystem crossing can also occur, leading to the population of the triplet state (T₁). mdpi.comnih.gov Studies on Cy3 have investigated its triplet-state absorption and photoisomerization, distinguishing them through techniques like heavy-atom effects and oxygen-induced triplet-triplet energy transfer. nih.gov Research suggests that for Cy3, unlike some other cyanine dyes, a lowest cis-triplet state might not be a significant intermediate in the isomerization process upon singlet excitation. nih.gov The triplet state lifetimes of cyanine dyes can vary depending on the environment; for instance, Cy3 in deoxygenated buffers has shown triplet state lifetimes in the range of tens of microseconds. researchgate.net The generation of triplet states can be relevant in processes involving reactive oxygen species. mdpi.comresearchgate.net
Environmental and Solvatochromic Influences on Excited State Lifetimes
The excited state lifetimes of fluorescent dyes, including cyanine dyes, are highly sensitive to their local environment. researchgate.netsci.newsutoronto.cad-nb.infod-nb.inforsc.org Environmental factors such as solvent polarity, viscosity, and temperature can significantly influence the rates of radiative and non-radiative decay pathways, thereby affecting the fluorescence lifetime. researchgate.netmdpi.comsci.newsutoronto.carsc.orgnih.govhahnlab.com
Solvatochromism, the dependence of absorption and emission spectra on solvent polarity, is a known phenomenon for fluorophores. copernicus.org For cyanine dyes, the polarity of the environment can affect the energy levels of excited states and transient species, modulating the kinetics of non-radiative deactivation pathways. rsc.org
Viscosity plays a crucial role, particularly in hindering photoisomerization, which is a rotation-dependent process. researchgate.netmdpi.comresearchgate.netnih.govnih.gov Increased viscosity typically slows down the rate of photoisomerization, leading to a decrease in the non-radiative decay rate and a corresponding increase in the fluorescence quantum yield and lifetime. researchgate.netmdpi.comnih.govhahnlab.com Studies on related cyanine dyes have shown a marked dependence of fluorescence quantum yield and lifetime on viscosity. sogang.ac.krnih.gov
Temperature also impacts excited state lifetimes. researchgate.netsci.newsutoronto.canih.gov Higher temperatures generally increase the rates of non-radiative processes, including photoisomerization, leading to shorter excited state lifetimes and lower fluorescence quantum yields. sogang.ac.krnih.gov The interplay between temperature and viscosity is particularly important, as both affect molecular rotation and the energy barriers for excited-state processes. researchgate.netnih.gov
Fluorescence Lifetime Studies of Conjugated Neo-Cyanine 3 Systems
Fluorescence lifetime (FLT) is an intrinsic property of a fluorophore that is independent of dye concentration and excitation intensity, making it a valuable parameter for sensing and imaging applications. sci.newsd-nb.infod-nb.info Studying the fluorescence lifetime of this compound when conjugated to other molecules or in different environments provides insights into its interactions and the local conditions.
Correlation of Fluorescence Lifetime with Local Viscosity and Temperature
The sensitivity of cyanine dye fluorescence lifetime to viscosity and temperature makes them useful as molecular rotors or nano-thermometers. sci.newsnih.govnih.gov The rate of intramolecular rotation, which is central to the photoisomerization non-radiative pathway, is directly influenced by the viscosity and temperature of the surrounding medium. sci.newsnih.govnih.gov
In environments with higher viscosity, the restricted rotation leads to a longer fluorescence lifetime. nih.gov Similarly, lower temperatures generally result in increased viscosity and reduced thermal motion, also contributing to longer lifetimes. utoronto.canih.gov By calibrating the fluorescence lifetime response to known viscosity and temperature changes, it is possible to use conjugated this compound systems to probe these parameters in complex environments. sci.newsnih.gov
Studies on various molecular rotors, including some cyanine-like structures, have demonstrated that fluorescence lifetime can be correlated with viscosity, even when temperature is varied, provided the viscosity is the dominant factor influencing the rotational dynamics. nih.gov However, for some probes, the lifetimes can be strongly dependent on both viscosity and temperature, requiring careful decoupling of these effects for accurate measurements. nih.gov
Impact of Protein Environment and Biomolecule Orientation on Fluorescence Lifetime
When this compound is conjugated to biomolecules such as proteins or nucleic acids, its fluorescence lifetime can be significantly affected by the local environment provided by the biomolecule. sogang.ac.krnih.govnih.govnih.govnih.gov Interactions between the dye and the biomolecule, including direct contact, steric hindrance, and changes in local polarity or viscosity, can alter the dye's photophysical properties. sogang.ac.krnih.govnih.govnih.govnih.gov
The protein environment can influence the fluorescence lifetime through various mechanisms. For instance, protein-induced fluorescence enhancement (PIFE) observed with Cy3 conjugated to DNA in the presence of proteins has been attributed to a longer fluorescence lifetime induced by the local protein environment. nih.govnih.gov This effect is not simply distance-dependent but requires a direct interaction between the dye and the protein, and the magnitude of the enhancement can depend on the specific region of the protein contacting the dye. nih.govnih.gov
Furthermore, the orientation of the biomolecule relative to the conjugated dye can also play a role. nih.govnih.gov Studies have shown that the magnitude of fluorescence enhancement can be dependent on the orientation of the protein with respect to the Cy3 label on DNA. nih.govnih.gov This suggests that the specific structural arrangement at the dye-biomolecule interface is critical in determining the resulting fluorescence lifetime and intensity.
Conjugation to DNA has been shown to dramatically affect the photophysical properties of cyanine dyes like Cy3. sogang.ac.krnih.govnih.gov For example, the fluorescence lifetime of Cy3 conjugated to single-stranded DNA can be significantly longer compared to the free dye in solution, which is interpreted in terms of altered photoisomerization dynamics due to the DNA environment. sogang.ac.krnih.gov The activation energy for photoisomerization can depend strongly on the microenvironment provided by the DNA. sogang.ac.krnih.gov Even the secondary structure of DNA (e.g., single-stranded vs. duplex) can impact the dye's fluorescence quantum yield and lifetime when conjugated. sogang.ac.krnih.gov
The restricted mobility of the dye when attached to a macromolecule can also influence its photophysical behavior, although steady-state anisotropy measurements alone may not always directly reflect rotational freedom due to the strong dependence on fluorescence lifetime. sogang.ac.kr Time-resolved fluorescence anisotropy decay can provide more direct information about the rotational dynamics of the conjugated dye. sogang.ac.kr
| Environment / Condition | Expected Trend in Fluorescence Lifetime (relative) | Supporting Evidence (from search results on related dyes) |
| Increased Viscosity | Increase | researchgate.netmdpi.comnih.govhahnlab.com |
| Decreased Temperature | Increase | utoronto.canih.gov |
| Polar Solvent | Varied (depends on specific dye/interaction) | rsc.orgcopernicus.org |
| Non-polar Solvent | Varied (depends on specific dye/interaction) | mdpi.com |
| Conjugated to Protein (direct interaction) | Increase (e.g., PIFE) | nih.govnih.gov |
| Conjugated to ssDNA | Increase (compared to free dye) | sogang.ac.krnih.gov |
| Conjugated to dsDNA | Decrease (compared to ssDNA conjugate) | sogang.ac.krnih.gov |
Fluorescence Resonance Energy Transfer (FRET) Detection via Lifetime Changes
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to measure distances at the molecular level, relying on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore nih.gov. The efficiency of FRET is highly dependent on the distance and the relative orientation between the donor and acceptor dyes. FRET can be detected through various spectroscopic changes, including alterations in the fluorescence lifetime of the donor. When FRET occurs, the donor's excited-state lifetime decreases because the energy is transferred to the acceptor instead of being released as a photon bmglabtech.com.
Cyanine dyes, including Cy3, are frequently employed as FRET pairs nih.govbroadpharm.commdpi.com. Cy3 often serves as a FRET donor, typically paired with an acceptor like Cy5 mdpi.com. The design of Neo-Cy3, as a derivative intended for site-specific labeling of biomolecules like proteins hahnlab.com, makes it a suitable candidate for use in FRET applications to study conformational changes or interactions. While the general application of cyanine dyes in FRET microscopy is well-established hahnlab.com, specific detailed research findings on FRET detection via lifetime changes utilizing this compound itself were not prominently found in the examined literature. However, the principle of monitoring donor fluorescence lifetime changes is a standard approach in FRET experiments involving cyanine dyes to quantify energy transfer efficiency and thus infer distances bmglabtech.com.
Sophisticated Spectroscopic Characterization Techniques
Sophisticated spectroscopic techniques are crucial for a comprehensive understanding of the photophysical behavior of fluorescent dyes like this compound. These methods provide insights into excited-state dynamics, non-radiative pathways, and interactions with the local environment or conjugated molecules.
Time-Resolved Fluorescence Spectroscopy for Kinetic Analysis
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following pulsed excitation bmglabtech.com. This technique provides information about the excited-state lifetimes of fluorophores, which are sensitive to various factors including the molecule's intrinsic properties, its interactions with the solvent, and the presence of quenchers or energy transfer partners nih.govresearchgate.net. For cyanine dyes, time-resolved fluorescence is particularly useful for studying non-radiative deactivation pathways, such as photoisomerization around the polymethine chain, which can significantly impact fluorescence quantum yield and lifetime hahnlab.comnih.govsciengine.com.
Studies on cyanine dyes, including Cy3, have utilized time-resolved fluorescence to understand their complex photodynamics nih.govresearchgate.netnih.gov. These studies can reveal the presence of multiple excited-state species and the kinetics of interconversion between them nih.gov. For this compound, time-resolved fluorescence spectroscopy could similarly be applied to investigate its excited-state lifetime(s) and how they are influenced by factors such as solvent viscosity or conjugation to biomolecules hahnlab.comnih.gov. This would provide valuable data for understanding its photostability and performance in various applications. While general principles and applications to cyanine dyes are documented bmglabtech.comnih.govresearchgate.netsciengine.comnih.gov, specific time-resolved fluorescence data for this compound were not detailed in the search results.
Transient Absorption Spectroscopy for Intermediate Identification
Transient absorption spectroscopy is a pump-probe technique that measures changes in the absorption spectrum of a sample following excitation by a short pump pulse edinst.com. This method allows for the detection and characterization of short-lived excited states, radical species, and photoisomers formed during the photophysical and photochemical processes of a molecule edinst.comrsc.org. For cyanine dyes, transient absorption spectroscopy has been instrumental in identifying transient species involved in non-radiative decay pathways, such as twisted or cis isomers formed via photoisomerization nih.govrsc.orgresearchgate.net.
By monitoring the evolution of these transient species over time, transient absorption spectroscopy provides kinetic information about their formation and decay, helping to elucidate the mechanisms of photobleaching and photoswitching in cyanine dyes rsc.orgresearchgate.net. Applying transient absorption spectroscopy to this compound would enable researchers to identify and characterize the transient species generated upon excitation, providing deeper insights into its excited-state deactivation pathways and potential photochemistry. This is particularly relevant given that photoisomerization is a significant nonfluorescent deactivation route for cyanine dyes hahnlab.com. While the technique is widely applied to cyanine dyes nih.govedinst.comrsc.orgresearchgate.netnih.gov, specific transient absorption studies focusing solely on this compound were not found in the provided search results.
Surface-Enhanced Raman Spectroscopy (SERS) of this compound Conjugates
Surface-Enhanced Raman Spectroscopy (SERS) is a sensitive technique that utilizes the enhanced Raman scattering signal of molecules adsorbed onto roughened metal surfaces, typically noble metal nanoparticles like gold or silver researchgate.net. SERS provides detailed vibrational information about the molecule, offering a unique spectroscopic fingerprint that can be used for identification and structural analysis. SERS is particularly useful for studying molecules at low concentrations and in complex environments researchgate.net.
Cyanine dyes have been investigated using SERS, often in the context of developing highly sensitive detection methods or studying the interaction of the dyes with metal nanostructures researchgate.netdntb.gov.ua. For example, SERS has been applied to study Cy3 in conjunction with gold nanoparticles dntb.gov.ua. Conjugation of this compound to biomolecules or immobilization on surfaces could allow for SERS studies to gain structural information about the dye in its conjugated state or to develop SERS-based sensing applications. While SERS is a relevant technique for studying cyanine conjugates researchgate.netdntb.gov.ua, specific research findings detailing SERS studies of this compound conjugates were not identified in the provided search results.
Exploration of Aggregation-Induced Emission (AIE) in Cyanine Architectures
Aggregation-Induced Emission (AIE) is a phenomenon where molecules exhibit weak or no fluorescence in dilute solutions but become highly fluorescent when they aggregate nih.gov. This is in contrast to the aggregation-caused quenching (ACQ) commonly observed in many conventional dyes, including some cyanines, where aggregation leads to decreased fluorescence due to self-quenching nih.gov. AIE is typically attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which suppresses non-radiative decay pathways nih.gov.
While many cyanine dyes suffer from ACQ, recent research has explored cyanine-based architectures that exhibit AIE properties mdpi.comrsc.orgnih.gov. These AIE-active cyanine systems often incorporate structural features that promote restricted intramolecular rotation in the aggregated state mdpi.comrsc.org. The exploration of AIE in cyanine architectures is an active area of research, aiming to develop new fluorescent materials with enhanced brightness in aggregated states, which is beneficial for applications requiring high local dye concentrations or imaging in biological environments where aggregation might occur nih.gov.
The structure of this compound, as a modified cyanine dye, raises the question of whether it might exhibit AIE properties under certain conditions, such as in aggregated states or when conjugated to molecules that promote aggregation. However, specific research findings demonstrating aggregation-induced emission specifically for this compound were not found in the provided search results. Studies on AIE in cyanine-based compounds highlight the potential for this phenomenon within the broader class of cyanine architectures nih.govmdpi.comrsc.orgnih.govrsc.org.
Data Tables
Based on the available information regarding the photophysical properties of neo-Cy3 from the literature hahnlab.com:
| Property | Value (in PBS, pH 7.4) | Notes |
| Absorption Maximum (nm) | 552 hahnlab.com | Also reported at 551 nm for WASP conjugate hahnlab.com |
| Extinction Coefficient (L/mol·cm) | 107,000 hahnlab.com | Also reported at 100,000 for WASP conjugate hahnlab.com |
| Emission Maximum (nm) | 573 hahnlab.com | Also reported at 572 nm for WASP conjugate hahnlab.com |
| Fluorescence Quantum Yield | 0.02 hahnlab.com | For free dye and WASP conjugate hahnlab.com |
Note: Values are approximate and may vary depending on the specific conditions and conjugate.
Molecular Interactions and Specific Recognition Mechanisms of Neo Cyanine 3 with Biomolecules
Covalent Conjugation Strategies and Reactivity Profiling
Covalent conjugation is a primary method for attaching Neo-Cyanine 3 to biomolecules, enabling stable labeling for various applications. The choice of conjugation strategy depends on the available functional groups on the biomolecule and the desired specificity of labeling nih.gov. Neo-Cy3 derivatives are designed with specific reactive groups that target common functionalities found in proteins and nucleic acids hahnlab.comalfa-chemistry.com.
Thiol-Reactive Linkers for Site-Specific Protein Labeling
Thiol-reactive linkers are particularly useful for site-specific protein labeling because the thiol group of cysteine residues is relatively rare compared to other nucleophilic amino acids like lysine (B10760008) nih.govnih.gov. By genetically engineering or chemically modifying a protein to contain a unique cysteine residue at a desired location, this compound can be selectively attached to that site hahnlab.comnih.gov.
Neo-Cy3 derivatives bearing iodoacetamide (B48618) or chloroacetamide reactive groups are commonly used for thiol-specific conjugation hahnlab.comnih.gov. These groups react with the deprotonated thiolate form of cysteine residues under slightly alkaline conditions, forming a stable thioether bond nih.gov. The enhanced water solubility of neo-Cy3 derivatives with sulfonate groups facilitates these reactions in aqueous biological buffers hahnlab.comnih.gov.
Research has demonstrated the effectiveness of iodoacetamide-reactive neo-Cy3 for labeling proteins. For example, studies have shown facile formation of conjugates with cysteine and purified proteins, allowing for site-specific attachment crucial for applications like fluorescence resonance energy transfer (FRET) microscopy, where precise dye placement is necessary to study protein activity without causing perturbation hahnlab.com.
Bioorthogonal Click Chemistry Applications for Conjugation
Bioorthogonal click chemistry provides a powerful set of reactions that occur rapidly and selectively under mild, physiological conditions, without interfering with native biological processes researchgate.netinterchim.fr. These reactions involve pairs of mutually reactive functional groups that are typically absent in biological systems, such as azides and alkynes researchgate.netinterchim.fr.
This compound derivatives can be modified to incorporate functional groups compatible with click chemistry, such as azide (B81097) or alkyne moieties alfa-chemistry.comacs.org. These modified dyes can then be conjugated to biomolecules that have been similarly functionalized. Common click chemistry reactions used for bioconjugation include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and particularly suitable for live cell labeling researchgate.netinterchim.fr.
The application of click chemistry with this compound allows for efficient and specific labeling of various biomolecules, including proteins, nucleic acids, and glycans, in complex biological environments researchgate.net. This approach is valuable for applications requiring minimal perturbation of biological systems and high labeling efficiency.
Amine-Reactive Ester Derivatives for Bioconjugation
Amine-reactive functional groups are among the most common linkers used for bioconjugation due to the abundance of primary amines in proteins (at the N-terminus and in lysine side chains) and other biomolecules nih.govthermofisher.com. This compound derivatives are frequently synthesized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters alfa-chemistry.comthermofisher.com.
NHS esters react efficiently with primary amines under slightly alkaline conditions (pH 7.2-9) to form stable amide bonds thermofisher.com. This reaction is widely used for labeling proteins and peptides, although it can result in multiple labeling sites due to the presence of numerous lysine residues in most proteins hahnlab.comjenabioscience.com.
While NHS ester chemistry is versatile, achieving site-specific labeling using this method alone is challenging when multiple amine groups are present hahnlab.comnih.gov. However, it is effective for applications where a high degree of labeling is desired or when the target protein has only a limited number of accessible amine groups jenabioscience.com. Neo-Cy3 NHS ester is a commercially available form used for fluorescently labeling oligonucleotides and proteins alfa-chemistry.comgenelink.com.
Noncovalent Interactions with Complex Biological Macromolecules
Beyond covalent conjugation, this compound can also interact with biomolecules through noncovalent forces. These interactions are particularly significant in the context of nucleic acid binding and can lead to changes in the dye's photophysical properties karazin.uamdpi.comosti.gov. Noncovalent interactions include electrostatic interactions between charged groups, hydrophobic interactions, van der Waals forces, and π-stacking between the aromatic portions of the dye and biomolecules karazin.uabasicmedicalkey.comnih.govvscht.cz.
Binding Mechanisms with Nucleic Acids (DNA and RNA)
Cyanine (B1664457) dyes, including those structurally related to this compound, are known to interact with nucleic acids (DNA and RNA) through various noncovalent binding modes karazin.uamdpi.com. The specific mechanism of binding can depend on the dye's structure, the nucleic acid sequence, and environmental conditions karazin.ua.
Two primary modes of interaction with double-stranded DNA have been identified for cyanine dyes: intercalation and minor groove binding karazin.uamdpi.com. Intercalation involves the insertion of the planar aromatic core of the dye between the base pairs of the DNA double helix researchgate.net. This process often leads to an unwinding of the DNA helix and significant changes in the dye's fluorescence properties mdpi.combiotium.com. Minor groove binding involves the dye associating with the narrow groove of the DNA helix, typically through hydrophobic and van der Waals interactions with the sugar-phosphate backbone and the edges of the base pairs karazin.uaresearchgate.net.
Studies using molecular docking and spectroscopic techniques have investigated the binding of cyanine dyes to DNA. These studies suggest that the minor groove can be a preferred binding site for some cyanine dyes, driven predominantly by hydrophobic and van der Waals interactions karazin.ua. The base composition of the DNA can also influence binding affinity and fluorescence properties, with some dyes showing differential binding to AT-rich or GC-rich regions researchgate.net.
Cyanine dyes are also used for labeling RNA, and their interaction with RNA can also involve noncovalent association, particularly with structured RNA regions biotium.comresearchgate.net. The binding mechanisms with RNA may share similarities with DNA binding, including intercalation and groove binding, but can also be influenced by the diverse secondary and tertiary structures of RNA biotium.comresearchgate.net.
Modulation of this compound Photophysical Properties upon Biomolecular Binding
A key characteristic of many cyanine dyes, including those related to this compound, is the significant change in their photophysical properties upon binding to biomolecules, particularly nucleic acids mdpi.comosti.govbiotium.com. These changes form the basis for their use as fluorescent probes and sensors mdpi.combiotium.com.
Typically, cyanine dyes exhibit low fluorescence quantum yield in aqueous solution due to efficient non-radiative decay pathways, such as photoisomerization mdpi.comosti.gov. Upon binding to a biomolecule, the dye's conformation can become more constrained, restricting internal rotations and reducing the efficiency of these non-radiative pathways osti.gov. This restriction leads to a significant increase in fluorescence intensity, often referred to as fluorescence enhancement mdpi.comosti.govbiotium.com.
The magnitude of fluorescence enhancement can vary depending on the specific dye, the biomolecule it binds to, and the binding mode nih.govosti.gov. For instance, binding to double-stranded DNA often results in a substantial increase in fluorescence quantum yield osti.govbiotium.com. This property allows cyanine dyes to be used as "turn-on" probes that become highly fluorescent only when bound to their target nucleic acid, enabling sensitive detection and quantification mdpi.combiotium.com.
Protein binding can also modulate the photophysical properties of this compound. Protein-induced fluorescence enhancement (PIFE) has been observed for Cy3 when interacting with proteins, particularly DNA-binding proteins nih.gov. This effect is attributed to the local protein environment influencing the dye's fluorescence lifetime and requires a direct interaction between the dye and the protein nih.gov. The extent of PIFE can be dependent on the specific protein and the orientation of the protein relative to the dye nih.gov.
The changes in fluorescence properties upon binding can also include shifts in excitation and emission maxima and alterations in fluorescence lifetime mdpi.comresearchgate.net. These modulations provide valuable information about the binding event and the local environment of the dye, which can be exploited in various spectroscopic techniques to study biomolecular interactions and conformational changes nih.govosti.gov.
Investigation of Protein-Induced Fluorescence Enhancement (PIFE) Modalities
Protein-Induced Fluorescence Enhancement (PIFE) is a phenomenon where the fluorescence of certain organic dyes, particularly cyanine dyes like Cy3, increases when they are in close proximity to a protein nih.govnih.gov. This enhancement is attributed to changes in the rate of cis-trans photoisomerization of the dye nih.govresearchgate.net. In the absence of a protein, cyanine dyes interconvert between fluorescent trans and non-fluorescent cis isomers researchgate.net. When a protein binds near the dye, it can sterically hinder the formation of the non-fluorescent cis isomer, leading to increased fluorescence researchgate.netbmglabtech.com.
Cy3 has been a common choice for PIFE studies due to its high absorption coefficient, photostability, and modest quantum yield nih.gov. The PIFE effect is distance-sensitive, typically occurring when the protein is within approximately 0 to 3 nm of the dye nih.gov. Studies have demonstrated that the magnitude of the PIFE effect is dependent on the distance between the protein binding site and the fluorophore label position nih.gov. For example, in studies with a restriction enzyme binding to DNA labeled with Cy3, the fluorescence enhancement was observed to decrease as the distance between the binding site and the dye increased from 1 to 10 base pairs nih.gov.
The PIFE effect can also be influenced by the local environment of the fluorophore, such as the viscosity, which can affect the cis-trans isomerization rate nih.gov. The fluorescence lifetime of the dye is strongly correlated with the PIFE effect, with both intensity and lifetime increasing upon protein binding nih.gov.
While the provided search results discuss PIFE extensively in the context of Cy3, direct mentions of this compound specifically in PIFE modalities are limited. However, given that this compound is a cyanine dye with a distinct chromophore structure scbt.com, and Cy3 is well-established in PIFE studies, it is plausible that this compound could also exhibit PIFE behavior, potentially with different characteristics owing to its specific modifications.
Studies on Membrane Interactions and Associated Dynamics
Cyanine dyes, including Cy3 and Cy5, have been widely used to study the structure and dynamics of membrane proteins nih.gov. These fluorophores can interact directly and strongly with lipid bilayers nih.gov.
Spontaneous membrane partitioning of cyanine fluorophores like Cy3 and Cy5 has been observed to occur in a two-step process nih.gov. Initially, electrostatic interactions between the fluorophores and the lipid headgroups facilitate a fast membrane association nih.gov. This is followed by a slower insertion of the hydrophobic moieties of the dye into the lipid bilayer core nih.gov. Both electrostatic and hydrophobic interactions between the fluorophores and lipid molecules play important roles in the membrane binding process nih.gov. The long-range electrostatic forces determine the affinity of the fluorophores to the membrane surface nih.gov.
Studies using all-atom molecular dynamics simulations employing highly mobile membrane mimetic models have described the spontaneous partitioning of fluorophores into lipid bilayers with different lipid compositions nih.gov. These simulations revealed a higher energy barrier for partitioning into negatively charged membranes (containing phosphatidylserine (B164497) or phosphatidylcholine) compared to purely zwitterionic membranes (containing phosphatidylcholine or phosphatidylethanolamine) nih.gov. The cyanine and linker moieties of the fluorophores are often in contact with the lipid tails, and interactions with both the lipid headgroup and tail help stabilize the fluorophore binding to the lipid bilayer nih.gov. This is consistent with fluorescence spectroscopy observations that both the charge and hydrophobicity of a fluorophore affect its membrane partitioning nih.gov.
This compound's hydrophobic characteristics are noted to influence its partitioning behavior in mixed environments scbt.com, suggesting it would also exhibit spontaneous partitioning into lipid bilayers similar to other cyanine dyes.
Interactions between fluorophores like Cy5 and lipid bilayers can affect the structure and dynamics of membrane proteins to various extents nih.gov. Equilibrium simulations have shown strong position-dependent effects of Cy5-tagging on the structure and natural dynamics of single- and multipass transmembrane helical proteins nih.gov. Interactions between the tagged protein and the fluorophore were also observed nih.gov.
The dynamics of membrane proteins are intimately coupled to their environment, and changes in this environment, including interactions with molecules like fluorophores, can modulate protein behavior mit.edu. The lateral diffusion of membrane proteins can be constrained by dynamically segregated domains of lipids and proteins researchgate.net.
While the research specifically details the effects of Cy5-membrane interactions on membrane protein dynamics, the principle that fluorophore-membrane interactions can influence the behavior of labeled membrane proteins is relevant to this compound. The specific consequences would likely depend on the site of this compound attachment to the protein and the nature of its interaction with the surrounding lipid environment.
Development of Targeting Moieties for Specific Biomolecular Recognition
The development of targeting moieties allows for the specific delivery and interaction of molecules, including fluorescent dyes like this compound, with particular biomolecules or cellular structures.
Ligand-directed targeting involves conjugating a molecule of interest to a ligand that specifically binds to a target biomolecule, such as a peptide or an antibody mdpi.com. Cyanine fluorophores are commonly used for conjugation with targeted ligands due to their favorable properties, including tunable fluorescence, good solubility, and commercial availability of conjugates nih.gov.
Antibodies are widely used as targeting agents due to their high specificity for their antigens sigmaaldrich.comnih.gov. Cy3 has been conjugated to antibodies for various applications, including immunocytochemistry and immunohistochemistry, to visualize the molecular composition of cells and tissues alfa-chemistry.com. Conjugation kits are available for labeling antibodies and other proteins or peptides with Cy3 abcam.com.
Peptides can also serve as targeting moieties. For example, studies have utilized duplex probes designed to position Cy3 in proximity to a small molecule ligand bound by a target protein, enabling detection of protein-small molecule interactions via PIFE nih.gov.
This compound, being a reactive fluorescent dye scbt.com, can be conjugated to peptides and antibodies for targeted delivery and labeling of specific biomolecules. Its thiol-reactive nature scbt.com suggests it can be conjugated to molecules containing thiol groups.
Integrating specific biological recognition elements with fluorescent dyes enhances the specificity of labeling and detection. This can involve utilizing molecules that naturally interact with specific cellular components or pathways.
For instance, some heptamethine cyanine dyes have shown spontaneous uptake and accumulation in cancer cells but not normal cells, acting as dual imaging and targeting agents without requiring chemical conjugation to specific ligands nih.gov. This suggests that certain structural features of cyanine dyes can confer inherent targeting properties based on interactions with cellular components or transport mechanisms nih.gov.
Another approach involves designing probes that mimic natural biomolecules involved in specific interactions. For example, neo-proteoglycans tagged with Cy5 have been developed as membrane probes, exploiting the function of proteoglycans in membrane anchoring rsc.org. The membrane persistence of these probes was shown to depend on their sulfation patterns rsc.org.
This compound, with its distinct chromophore structure and hydrophobic characteristics scbt.com, could potentially be integrated with various biological recognition elements. This could involve conjugating it to molecules that bind to specific receptors, enzymes, or other cellular targets, or incorporating it into more complex structures designed for targeted delivery or interaction.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 427882-81-3 scbt.com |
Investigation of Protein-Induced Fluorescence Enhancement (PIFE) Modalities
Protein-Induced Fluorescence Enhancement (PIFE) is a phenomenon observed with certain organic dyes, including cyanine dyes like Cy3, where fluorescence intensity increases upon interaction with a protein nih.govnih.gov. This effect is primarily attributed to alterations in the cis-trans photoisomerization dynamics of the dye nih.govresearchgate.net. Cyanine dyes exist in both fluorescent trans and non-fluorescent cis isomeric states, and proteins in close proximity can sterically hinder the formation of the non-fluorescent cis isomer, leading to enhanced fluorescence researchgate.netbmglabtech.com.
Cy3 is a widely utilized fluorophore in PIFE studies due to its favorable spectroscopic properties nih.gov. The PIFE effect is sensitive to the distance between the protein and the fluorophore, typically manifesting within a range of 0 to 3 nm nih.gov. The extent of fluorescence enhancement is influenced by the specific site of fluorophore attachment relative to the protein binding site nih.gov. For instance, studies involving Cy3-labeled DNA have shown a distance-dependent PIFE effect when a restriction enzyme binds at varying distances from the dye nih.gov.
The local environment, including factors like viscosity, can impact the rate of cis-trans isomerization and thus the PIFE effect nih.gov. The fluorescence lifetime of the dye is also closely linked to PIFE, with observed increases in both intensity and lifetime upon protein binding nih.gov.
While the provided information extensively covers PIFE in the context of Cy3, direct research findings specifically detailing PIFE modalities for this compound are not explicitly available in the search results. However, given this compound's classification as a cyanine dye with a unique chromophore scbt.com, it is conceivable that it would also exhibit PIFE behavior, potentially with characteristics distinct from other cyanine dyes due to its specific structural features.
Studies on Membrane Interactions and Associated Dynamics
Cyanine dyes, such as Cy3 and Cy5, are frequently employed in investigations of membrane protein structure and dynamics nih.gov. These fluorophores have demonstrated the ability to interact directly and significantly with lipid bilayers nih.gov.
The spontaneous partitioning of cyanine fluorophores like Cy3 and Cy5 into lipid bilayers is understood as a two-step process nih.gov. Initially, electrostatic interactions between the fluorophore and the polar headgroups of lipids facilitate rapid association with the membrane surface nih.gov. This is followed by a slower insertion of the hydrophobic portions of the dye into the nonpolar core of the lipid bilayer nih.gov. Both electrostatic and hydrophobic forces contribute significantly to the membrane binding affinity nih.gov. The initial association is largely driven by long-range electrostatic attractions to the membrane surface nih.gov.
Molecular dynamics simulations using highly mobile membrane mimetic models have been utilized to study the spontaneous partitioning of fluorophores into bilayers of varying lipid compositions nih.gov. These studies indicated a higher energy barrier for partitioning into negatively charged membranes compared to zwitterionic ones nih.gov. The interactions between the cyanine core and linker regions of the fluorophores with the lipid tails, along with interactions with the headgroups, contribute to stabilizing the binding to the bilayer nih.gov. This aligns with experimental observations from fluorescence spectroscopy, which show that both the charge and hydrophobicity of a fluorophore influence its membrane partitioning behavior nih.gov.
This compound's noted hydrophobic characteristics are expected to influence its partitioning into mixed environments, suggesting it would undergo spontaneous partitioning into lipid bilayers in a manner analogous to other cyanine dyes scbt.com.
Interactions between fluorophores and lipid bilayers can impact the structure and dynamics of associated membrane proteins nih.gov. Simulations have indicated that the position of a conjugated fluorophore like Cy5 can have significant effects on the structure and natural dynamics of labeled transmembrane proteins nih.gov. Direct interactions between the tagged protein and the fluorophore have also been observed nih.gov.
The dynamics of membrane proteins are intrinsically linked to their surrounding environment, and changes in this environment, including the presence and interaction of fluorophores, can modify protein behavior mit.edu. The lateral movement of membrane proteins can be restricted by the presence of dynamic lipid and protein domains within the membrane researchgate.net.
While research specifically on the effects of this compound-membrane interactions on membrane protein dynamics is not detailed in the provided results, the general principle that fluorophore-membrane interactions can influence the behavior of labeled membrane proteins is applicable. The specific consequences for membrane protein dynamics when labeled with this compound would likely depend on factors such as the labeling site and the nature of the interactions between this compound and the lipid environment.
Spontaneous Partitioning into Lipid Bilayers and Mimetic Systems
Development of Targeting Moieties for Specific Biomolecular Recognition
The conjugation of fluorescent dyes like this compound to specific targeting moieties enables their directed delivery and interaction with particular biomolecules or cellular structures.
Ligand-directed targeting involves chemically linking a molecule, such as a fluorescent dye, to a ligand that exhibits specific binding affinity for a target biomolecule, including peptides or antibodies mdpi.com. Cyanine fluorophores are frequently conjugated to targeting ligands due to their advantageous properties for labeling nih.gov.
Antibodies are widely used for targeted delivery owing to their high specificity for their cognate antigens sigmaaldrich.comnih.gov. Cy3 has been conjugated to antibodies for various imaging applications, allowing for the visualization of specific cellular and tissue components alfa-chemistry.com. Conjugation kits are commercially available to facilitate the labeling of antibodies and other proteins or peptides with Cy3 abcam.com.
Peptides can also serve as targeting ligands. For example, specifically designed peptide probes have been used to bring Cy3 into proximity with proteins binding to small molecule ligands, enabling the detection of these interactions via PIFE nih.gov.
Given that this compound is a reactive fluorescent dye scbt.com capable of reacting with thiol groups scbt.com, it can be conjugated to peptides and antibodies containing appropriate functional groups for targeted labeling and delivery to specific biomolecules.
Integrating specific biological recognition elements with fluorescent dyes is a strategy to enhance the specificity of labeling and detection. This approach often involves utilizing molecules or constructs that naturally interact with particular cellular components, pathways, or disease markers.
Some heptamethine cyanine dyes, for instance, have demonstrated the ability to spontaneously accumulate in cancer cells, effectively acting as targeting agents without direct conjugation to specific ligands nih.gov. This suggests that inherent structural characteristics of certain cyanine dyes can lead to preferential uptake or retention based on interactions with cellular transport mechanisms or components nih.gov.
Another method involves creating probes that mimic the behavior of endogenous biomolecules involved in specific biological processes. For example, neo-proteoglycans labeled with Cy5 have been developed as membrane probes, leveraging the natural function of proteoglycans in membrane anchoring rsc.org. The duration of their presence on the cell membrane was found to correlate with their sulfation patterns rsc.org.
This compound, with its unique structural and chemical properties scbt.com, could potentially be integrated with various biological recognition elements. This could involve conjugating it to molecules that bind to specific receptors, enzymes, or other cellular targets, or incorporating it into more complex delivery systems designed for enhanced specificity.
Advanced Research Applications and Methodological Innovation Utilizing Neo Cyanine 3
Pioneering Fluorescent Labeling and Imaging Methodologies
Fluorescent labeling is fundamental to visualizing and tracking biological molecules, and cyanine (B1664457) dyes, including Cy3 and its derivatives like Neo-Cyanine 3, are prominent in this field due to their favorable spectral properties and stability scbt.comnih.gov. Cy3 typically exhibits bright orange fluorescence with an excitation maximum around 550 nm and an emission maximum around 570 nm, making it compatible with common fluorescence microscopy setups scbt.comnih.govnih.gov. These properties enable the detection and imaging of labeled molecules in various biological contexts scbt.com.
Nucleic Acid Labeling for Hybridization, Sequencing, and FISH Studies
Cyanine dyes, including Cy3, are commonly employed for the fluorescent labeling of DNA and RNA oligonucleotides. This labeling is crucial in techniques such as quantitative polymerase chain reaction (qPCR), sequencing, and fluorescence in situ hybridization (FISH). Cy3-labeled probes are used in FISH to detect specific DNA or RNA sequences within cells or tissues, providing spatial information about gene or transcript localization. For instance, Cy3-dUTP analogs are efficient substrates for DNA polymerases and can be incorporated into DNA probes for multicolor, multisequence analysis without requiring secondary detection reagents. Research has shown that the fluorescence efficiency of Cy3 attached to single-stranded DNA can be sequence-dependent, with variations in intensity based on adjacent nucleotides. While the specific application of this compound for nucleic acid labeling is not as extensively documented as that of generic Cy3 in the provided sources, its nature as a Cy3 derivative suggests its potential applicability in these areas, leveraging the established protocols for cyanine-based nucleic acid labeling.
Protein and Antibody Labeling for Immunological and Cell Biology Research
Fluorescent labeling of proteins and antibodies is a cornerstone of immunological and cell biology research, enabling techniques like immunocytochemistry and flow cytometry scbt.comnih.gov. Cy3 is extensively used for labeling antibodies to visualize the location and distribution of target proteins within cells scbt.comnih.gov.
This compound distinguishes itself in this area as a cysteine-selective, sulfhydryl-reactive derivative of Cy3. This modification allows for site-specific labeling of proteins through conjugation to cysteine residues, which are less abundant than lysines and can be introduced at desired sites using molecular biology techniques. This site-specific labeling is particularly valuable for applications like fluorescence resonance energy transfer (FRET) microscopy, where precise dye placement is critical for accurate measurements of protein activity without perturbing normal biological behavior. Neo-Cy3 also offers enhanced water solubility compared to earlier cysteine-reactive Cy3 derivatives and bears only a single reactive side chain, which helps minimize protein cross-linking during labeling reactions. Kits for sulfo-Cyanine3 (a water-soluble form of Cy3) antibody labeling via NHS ester chemistry are also available, providing reproducible outcomes for labeling antibodies and other proteins. The development of rapid antibody labeling kits utilizing Cy3 further streamlines the conjugation process, allowing for direct labeling of antibodies, proteins, or peptides.
High-Resolution Cellular and Subcellular Imaging Techniques
Fluorescent dyes, including cyanine dyes, are integral to achieving high-resolution cellular and subcellular imaging. The bright fluorescence and stability of dyes like Cy3 make them excellent choices for various imaging techniques scbt.comnih.gov. Cy3-labeled antibodies and proteins are used in cellular imaging to examine the molecular composition of cells and tissues nih.gov. Advanced imaging systems, such as smartphone-based fiber optic microendoscopes, are being developed that can capture high-resolution fluorescence images, capable of visualizing cellular structures like nuclei. Molecular-targeted optical labeling, often utilizing fluorescent dyes, is a rapidly developing field with the potential to provide anatomical and functional information of tissues in situ with subcellular resolution. Cyanine-based fluorescent dyes are specifically designed for bioimaging, allowing visualization of organelles like mitochondria with high resolution and sensitivity, and are applicable in various experimental conditions, including monitoring mitochondrial dynamics in living cells. Near-infrared heptamethine cyanine dyes have also shown promise for in vivo cancer imaging, accumulating in mitochondria and lysosomes of cancer cells. While these examples often refer to the broader class of cyanine dyes or Cy3, the favorable properties of this compound, particularly its enhanced water solubility and specific reactivity, make it a suitable fluorophore for developing probes for high-resolution imaging applications.
Probing Molecular Dynamics and Complex Interactions
Fluorescent labeling with dyes like this compound provides a means to investigate the dynamic nature of biological molecules and their complex interactions within living systems.
Monitoring Protein-Protein Interaction Dynamics in vitro and in cellulo
Fluorescent labeling is a key technique for studying protein-protein interactions (PPIs). Techniques such as FRET, which relies on the distance-dependent energy transfer between a donor and acceptor fluorophore, can be employed to monitor the proximity and interaction of labeled proteins. By labeling interacting protein partners with appropriate fluorophores, such as Cy3 as a FRET donor or acceptor depending on the pairing, researchers can gain insights into the dynamics of complex formation and dissociation in real-time. Molecular dynamics simulations are also used to study the interactions of cyanine dyes in biological environments, including their interactions with DNA and lipid bilayers, which can influence studies of labeled proteins and their interactions. Cy3 conjugates have been specifically mentioned as being employed in studies of protein-protein interactions nih.gov. The site-specific labeling capability of this compound via cysteine residues is particularly advantageous for FRET studies and other techniques aimed at monitoring PPI dynamics, as it allows for precise control over the placement of the fluorescent label relative to the interaction interface.
Investigating Protein Expression and Conformational Transitions
Fluorescent labeling can also be applied to investigate protein expression levels and conformational changes. By labeling proteins with fluorescent dyes, their presence and abundance can be quantified in various cellular contexts nih.gov. Changes in fluorescence properties, such as intensity or lifetime, can sometimes be indicative of alterations in the protein's environment or conformation. Molecular dynamics simulations are powerful computational tools used to explore the dynamic conformational landscape of proteins and the mechanisms involved in conformational transitions. While direct experimental data using this compound specifically to monitor protein expression levels or conformational transitions was not prominently featured in the search results, the use of Cy3 conjugates in studies of protein expression dynamics has been noted nih.gov. Labeling proteins with this compound could serve as a valuable tool in conjunction with techniques sensitive to fluorophore environment or proximity to study these dynamic processes. For instance, changes in the fluorescence of a this compound label placed at a specific site on a protein could report on conformational changes or interactions that affect that site.
Innovations in Fluorescence Lifetime Imaging Microscopy (FLIM)
Exploiting Photoconversion for Novel Photoactivation and Imaging Techniques
Photoconversion, the light-induced transformation of a fluorophore into a product with altered spectral properties, is a phenomenon exploited in advanced imaging techniques. While often a concern in multicolor imaging due to potential artifacts, this process can be leveraged for beneficial applications like photoactivation and high-density single-particle tracking. nih.gov
Research has explored the mechanism of photoconversion in cyanine dyes, including the transformation of Cy5 to Cy3 upon photoexcitation. This involves a formal C₂H₂ excision from the polymethine chain, primarily through an intermolecular pathway involving bond cleavage and reconstitution. nih.gov The fluorescent photoproduct of Cy5 has been confirmed to be Cy3 using various spectroscopic tools. nih.gov This two-carbon deletion from the polymethine chain, resulting in a blueshifted product, is observed in other cyanine dyes as well. nih.gov
This potentially deleterious photoconversion can be utilized to develop new photoactivation methods. For instance, it has been applied for high-density single-particle tracking in living cells without the need for UV illumination or cell-toxic additives. nih.gov The light-promoted conversion of cyanine dyes to blue-shifted emissive products, previously mechanistically elusive, is now understood to involve a phototruncation reaction. chemrxiv.orgchemrxiv.org This singlet oxygen-mediated chemistry results in a two-carbon truncation of the polymethine chain, yielding the corresponding blueshifted homologue. chemrxiv.org
This phototruncation reaction has been demonstrated for single-molecule localization microscopy (SMLM) applications, potentially leading to improved spatial resolution and shorter imaging times. chemrxiv.orgchemrxiv.org Unmodified heptamethine cyanines can convert to the corresponding pentamethine cyanine via this process. chemrxiv.org Building on this understanding, conditions have been identified to significantly improve the yield of this photoconversion. chemrxiv.org This transformation is being explored for applications such as phototruncation-assisted cell tracking (PACT) to evaluate cell migration. chemrxiv.org
Photoconvertible fluorescent proteins and synthetic dyes like Cy3 and Cy5 have been foundational to super-resolution imaging techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). fsu.edu These methods rely on the stochastic activation or photoswitching of individual molecules to achieve super-resolution. fsu.edu Synthetic fluorophores, including cyanine dyes, offer advantages such as high intrinsic brightness, excellent photostability, good contrast, and greater fatigue resistance compared to some fluorescent proteins. fsu.edu
Biomaterial Functionalization and Engineered Biological Systems
Biopolymers and nanomaterials are increasingly utilized in biomedical research, particularly in drug delivery, implantable material coatings, and tissue engineering. mdpi.com Surface modification of these materials is a key strategy to enhance their functionality, including improving biocompatibility, enabling targeted delivery, and controlling drug release. mdpi.comdovepress.com
Modification of Biopolymers and Nanomaterials for Enhanced Functionality
Biopolymeric nanoparticles, derived from materials like proteins and polysaccharides, offer advantages such as biocompatibility, biodegradability, and low toxicity. dovepress.commdpi.com These materials, including albumin, silk fibroin, chitosan, dextran, and alginate, can be modified to create nanocarriers with enhanced properties. dovepress.com
Chemical modification is a common approach to functionalize biopolymers. For example, silk fibroin, despite its excellent properties, lacks a cell adhesion domain, necessitating functionalization through methods like chemical modification or material blending to improve cell affinity. nih.gov Similarly, alginate hydrogels, while generally non-inflammatory and non-toxic, can have challenges with cell adhesion and in vivo degradability, which can be addressed by functionalization through chemical bonding. nih.gov
Nanoparticles themselves can be surface-modified to improve their interaction with biological systems. Surface chemical modification of nanoparticles can enhance tumor accumulation and cellular uptake. dovepress.com The surface chemistry also influences the protein corona formation, which in turn affects cellular uptake. dovepress.com By precisely controlling surface chemistry, researchers can modulate protein corona composition and cellular uptake. dovepress.com
Examples of functionalized nanomaterials include lignin (B12514952) nanoparticles coated with thermogen and modified with mUNO for targeted therapy. dovepress.com Chitosan nanoparticles, due to their mucoadhesiveness and ability to control drug release and increase drug stability, are promising nanocarriers. mdpi.comunipi.it
Research into Drug Delivery System Design Principles and Monitoring (non-clinical)
Drug delivery systems (DDS) are designed to transport therapeutic agents to specific sites in the body, improving pharmacological activities, overcoming limitations like poor solubility and low bioavailability, and reducing side effects. nih.gov Nanoparticle-based DDS are a significant area of research, offering targeted delivery and controlled release. nih.govscirp.org
Design principles for nanoparticle-based DDS focus on enhancing drug bioavailability, achieving targeted delivery, and minimizing systemic toxicity. scirp.org Various nanoparticle types, including liposomes, polymeric nanoparticles, and dendrimers, are explored, each with unique properties that can be exploited for effective drug delivery. scirp.org These systems can improve drug penetration through biological barriers, enhance retention at the target site, and enable controlled release. mdpi.comscirp.org
Monitoring drug delivery in non-clinical settings is crucial for evaluating the performance of DDS. Techniques like confocal microscopy can be used to assess drug penetration and distribution within tissues. mdpi.com Research in this area involves designing systems that respond to specific stimuli, such as light, to achieve precise spatiotemporal control over drug release. unipi.it
Heptamethine cyanine dyes, a class of near-infrared fluorescence (NIRF) compounds, have emerged as promising agents for drug delivery, particularly for their tumor-targeting properties. nih.gov Initially used for imaging, their ability to target tumors is being investigated for their use as drug carrier systems. nih.gov These dyes can be conjugated to drugs to create targeted delivery systems that may improve drug retention in tumor tissue and minimize systemic side effects. nih.gov This approach is particularly relevant for challenging targets like brain tumors, where overcoming the blood-brain barrier and achieving tumor specificity are critical. nih.gov
Near-Infrared Light-Initiated Uncaging Mechanisms for Controlled Release
Near-infrared (NIR) light (650–900 nm) is an attractive stimulus for controlled drug release due to its deeper tissue penetration and lower phototoxicity compared to UV or visible light. nih.govsci-hub.senih.gov Cyanine-caged nanoplatforms with NIR light responsiveness have been widely explored for achieving controllable drug release. nih.govresearchgate.net
NIR light-triggered uncaging involves using photocleavable protection groups (PPGs) that can be removed upon irradiation at specific wavelengths, allowing for controlled release of masked bioactive molecules. nih.gov Cyanine derivatives can serve as photosensitive agents in these systems. nih.gov
Research has demonstrated the use of NIR light-activatable nanosystems for controlled drug release. For instance, a NIR light-cleavable cyanine prodrug (IR820-CA4) of the vascular disrupting agent CA4 has been developed. nih.gov This prodrug, incorporated into photoactivatable nanoparticles, allows for NIR light-triggered drug release. nih.gov The photolabile property of the cyanine prodrug explains the accelerated drug release upon irradiation. nih.gov
Another application involves using cyanine dye nanocages for targeted drug release. nih.gov These nanocages, carrying therapeutic agents like Gabapentin, can be designed to release their payload upon exposure to NIR light. nih.gov This strategy allows for the local release of the therapeutic agent at a targeted site, such as a traumatic brain injury site. nih.gov Heptamethine cyanine dyes with maximum absorbances in the NIR range (820–844 nm) have been used in such nanocage designs, achieving photoactivation and release with NIR light up to 850 nm. nih.gov
While some cyanine derivatives can induce photothermal or photodynamic therapy, the design of NIR light-activatable nanosystems for controlled release focuses on achieving therapeutic functions without relying on phototoxicity. nih.gov
Interactive Data Table: Examples of Cyanine-Based Controlled Release Systems
| Cyanine Derivative | Application | Light Stimulus Wavelength | Cargo Released | Reference |
| IR820-CA4 Prodrug | Anti-vascular therapy (CNV) | NIR (specifics not stated) | CA4 | nih.gov |
| Cyanine Nanocage | Targeted drug release (Traumatic Brain Injury) | NIR (up to 850 nm) | Gabapentin | nih.gov |
Note: Specific NIR wavelengths for IR820-CA4 were not explicitly stated in the provided text, only that it is NIR light-cleavable.
Future Directions and Emerging Research Paradigms for Neo Cyanine 3
Development of Next-Generation Photostable Neo-Cyanine Dyes through Directed Evolution
Photostability is a critical factor limiting the performance of fluorescent dyes, including cyanine (B1664457) dyes like Neo-Cyanine 3, in prolonged imaging or high-illumination applications due to photobleaching and phototoxicity researchgate.net. Directed evolution, a powerful protein engineering strategy, has shown promise in optimizing the optical properties of fluorescent proteins scispace.com. While directed evolution is primarily applied to proteins, the principles of screening and selection for desired characteristics can inspire approaches for developing more photostable synthetic dyes or dye-protein conjugates. Research into next-generation Neo-Cyanine dyes could involve structural modifications guided by an understanding of photobleaching mechanisms, potentially incorporating stabilizing moieties or designing dye scaffolds inherently resistant to photoxidative degradation. Studies on other cyanine dyes have demonstrated that covalent linkage to stabilizers such as cyclooctatetraene (B1213319) (COT) can significantly improve photostability by reducing the lifetime of the dye's triplet state researchgate.net. Similarly, internal labeling strategies, where cyanine dyes are rigidly inserted into molecular structures like DNA, have shown enhanced photostability compared to external labeling nih.gov. Applying these insights and exploring novel chemical modifications, potentially guided by high-throughput screening of dye libraries, could lead to this compound derivatives with substantially improved resistance to photobleaching, enabling more robust and longer-duration imaging experiments.
Rational Design and Synthesis of Activity-Based Probes for Enzyme Profiling
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that uses small-molecule probes to covalently label the active sites of enzymes in their native biological context, providing insights into enzyme activity rather than just abundance thermofisher.comnih.govrsc.org. The rational design of activity-based probes (ABPs) involves synthesizing molecules that contain a reactive group (warhead) that targets a specific enzyme class, a linker, and a tag for detection or enrichment, such as a fluorescent dye thermofisher.comnih.gov.
This compound, with its favorable fluorescent properties, is a strong candidate for incorporation into ABPs for enzyme profiling. Research in this area would focus on the rational design and synthesis of this compound-conjugated probes targeting specific enzyme families or even individual enzymes. This involves identifying appropriate warheads that react with the nucleophilic residues in enzyme active sites thermofisher.com. The linker chemistry and length would need to be optimized to ensure efficient access of the warhead to the active site and minimize steric hindrance.
Recent studies have demonstrated the successful development of Cy3- and Cy5-labeled activity-based probes for profiling enzymes like fibroblast activation protein (FAP), a serine protease frontiersin.org. These probes showed high affinity and selectivity, enabling the visualization of active FAP in cell lysates and tissue sections frontiersin.org. Similarly, Cy5-labeled ubiquitin-based probes have been developed for activity profiling of deubiquitylating enzymes (DUBs), allowing for detection by in-gel fluorescence ubiqbio.com.
Applying these principles to this compound would involve synthesizing this compound-labeled probes with warheads tailored to different enzyme classes (e.g., hydrolases, proteases, oxidoreductases) nih.govrsc.org. This would facilitate the development of new tools for studying enzyme activity, identifying enzyme targets of drug candidates, and understanding enzymatic pathways in various biological processes. The development of such this compound-based ABPs would contribute significantly to functional proteomics and enzyme research.
Computational Modeling and Simulation for Predictive this compound Design
Computational modeling and simulation are increasingly valuable tools in chemical research, enabling the prediction of molecular properties and behavior, guiding synthetic efforts, and optimizing compound design starfishmedical.comnih.gov. For this compound, computational approaches can play a crucial role in the predictive design of novel derivatives with enhanced or tailored properties.
Molecular modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to study the electronic structure, absorption and emission spectra, and potential energy surfaces of this compound and its proposed modifications. These simulations can help predict how structural changes, such as alterations to the polymethine chain length, the heterocyclic ring systems, or the addition of substituents, will affect the dye's optical properties, photostability, and interactions with the environment mdpi.com.
Furthermore, computational methods can be employed to model the interaction of this compound-based probes with target enzymes or other biomolecules. This can aid in the rational design of ABPs by predicting binding affinities, the geometry of the probe within the active site, and the reactivity of the warhead nih.gov.
Simulations can also provide insights into the aggregation behavior of this compound, which can affect its fluorescence quantum yield and photostability glenresearch.com. By understanding the factors that promote or prevent aggregation, computational modeling can guide the design of this compound derivatives with reduced aggregation tendencies, particularly in aqueous environments or at higher concentrations.
Synergistic Integration of this compound with Novel Optical and Nanotechnologies
The unique optical properties of this compound make it an attractive component for integration with novel optical and nanotechnologies, opening up new possibilities for advanced imaging, sensing, and therapeutic applications.
One area of integration is with nanotechnology platforms, such as nanoparticles and nanomaterials nanografi.comexplorationpub.com. This compound can be conjugated to nanoparticles (e.g., silica (B1680970) nanoparticles, gold nanoparticles, polymeric nanoparticles) to create fluorescent nanoprobes with enhanced delivery capabilities, targeting specificity, or multimodal functionalities explorationpub.comnih.gov. For instance, this compound-conjugated nanoparticles could be designed for targeted delivery to specific cells or tissues, enabling localized fluorescence imaging or theranostic applications where the nanoparticle also carries a therapeutic payload explorationpub.com.
Integration with advanced optical technologies is another promising direction. This includes coupling this compound with plasmonic nanostructures, which can enhance fluorescence intensity and photostability through plasmon-enhanced fluorescence effects researchgate.net. Incorporating this compound into novel optical fiber designs could lead to new types of fiber-based sensors or imaging tools azonano.com. Furthermore, combining this compound with super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy or single-molecule localization microscopy (SMLM), requires dyes with specific photophysical properties, and future research could focus on developing this compound derivatives optimized for these advanced imaging modalities researchgate.net.
The synergistic integration of this compound with these emerging optical and nanotechnologies has the potential to push the boundaries of what is possible in fluorescence-based research and applications, leading to more sensitive detection methods, higher resolution imaging, and novel diagnostic and therapeutic strategies.
Q & A
Q. How can researchers address batch-to-batch variability in this compound synthesis for large-scale studies?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity (>98%) and isotopic abundance. Use process analytical technology (PAT) for real-time monitoring (e.g., in-line NMR). Perform statistical process control (SPC) to identify outlier batches and refine reaction conditions .
Key Methodological Considerations
- Data Reproducibility : Archive raw datasets (e.g., NMR FID files, HPLC chromatograms) in public repositories with unique DOIs. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethical Compliance : Obtain ethics approval for studies involving human/animal tissues. Declare conflicts of interest and funding sources .
- Literature Synthesis : Systematically review existing studies using PRISMA guidelines to identify knowledge gaps and avoid redundant work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
